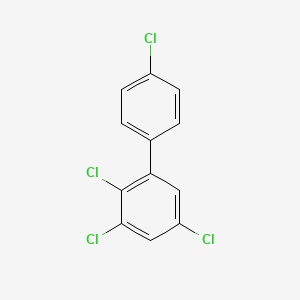

2,3,4',5-Tetrachlorobiphenyl

Descripción

Historical Context of Polychlorinated Biphenyls as Environmental Contaminants

The commercial production of PCBs began in 1929. triumvirate.comepa.gov Due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties, PCBs were widely used in hundreds of industrial and commercial applications. epa.gov These applications included coolants and lubricants in transformers and capacitors, plasticizers in paints and rubber products, and in pigments and carbonless copy paper. triumvirate.comepa.gov

Evidence of the harmful effects of PCBs began to emerge as early as the 1930s, with reports of liver damage and skin lesions in workers exposed to these chemicals. nih.gov By the mid-20th century, concerns grew as it became apparent that PCBs were not only an occupational hazard but also a widespread environmental contaminant. triumvirate.comnih.gov The chemical stability that made them industrially valuable also contributed to their persistence in the environment. researchgate.net In 1976, growing concerns about their toxicity and environmental stability led the U.S. Congress to pass the Toxic Substances Control Act, which banned the domestic manufacture of PCBs from 1979 onwards. triumvirate.comnih.gov

Classification and Nomenclatures of Polychlorinated Biphenyl (B1667301) Congeners

PCBs are classified based on the number and position of chlorine atoms on the biphenyl structure. A specific PCB molecule is referred to as a "congener." epa.gov There are 209 possible PCB congeners, each with a unique chemical structure. nih.govresearchgate.net These congeners can be grouped into "homologs" based on the total number of chlorine atoms. For instance, all PCBs with four chlorine atoms, like 2,3,4',5-Tetrachlorobiphenyl, belong to the tetrachlorobiphenyl homolog. epa.gov

To simplify the identification of individual congeners, a numbering system developed by Ballschmiter and Zell, and later recognized by the International Union of Pure and Applied Chemistry (IUPAC), is widely used. nih.govnih.gov In this system, each congener is assigned a number from 1 to 209. publications.gc.ca this compound is also known by its PCB number, which is PCB 61. ebi.ac.ukacs.org

Commercially, PCBs were sold as mixtures of different congeners. epa.gov One of the most common trade names for these mixtures was Aroclor. epa.govillinois.edu The naming of Aroclor mixtures often indicated the chlorine content. For example, Aroclor 1242 was a mixture that was approximately 42% chlorine by weight. epa.govnih.gov

Global Regulatory Frameworks and Policies Addressing Polychlorinated Biphenyls

The global community has recognized the significant threat posed by PCBs and other persistent organic pollutants (POPs). This led to the adoption of the Stockholm Convention on Persistent Organic Pollutants on May 22, 2001, which entered into force on May 17, 2004. wikipedia.orgepd.gov.hk The convention aims to protect human health and the environment from POPs by eliminating or restricting their production and use. wikipedia.org

PCBs are listed in Annex A of the Stockholm Convention, which calls for the cessation of their production and the phase-out of their use. ipen.org Parties to the convention are required to take measures to eliminate the use of PCBs in equipment by 2025 and to achieve the environmentally sound management of wastes containing PCBs by 2028. ipen.orgpops.int

The convention also mandates that countries develop national implementation plans to outline how they will meet their obligations. byjus.com This includes creating inventories of PCB-containing equipment and developing strategies for their safe disposal. pops.intbyjus.com The European Union was a forerunner in regulating PCBs, having banned their production and trade prior to the Stockholm Convention. ipen.org The United States signed the Stockholm Convention in 2001 but has not yet ratified it, although it participates as an observer. state.gov

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and the broader class of Polychlorinated Biphenyls.

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₆Cl₄ | cymitquimica.comnih.govnih.govt3db.ca |

| IUPAC Name | 1,2,3,4-tetrachloro-5-phenylbenzene | nih.gov |

| CAS Number | 33284-53-6 | cymitquimica.comebi.ac.uknih.gov |

| Molar Mass | 291.99 g/mol | cymitquimica.comcymitquimica.com |

| Appearance | Colorless to light yellow oily liquid or solid | illinois.edut3db.ca |

| Solubility | Low solubility in water, high in organic solvents | cymitquimica.comcymitquimica.com |

| PCB Number | 61 | ebi.ac.ukacs.org |

Table 2: Classification of Polychlorinated Biphenyls

| Classification Term | Definition | Example | Source |

| Congener | A single, unique, well-defined chemical compound in the PCB category. | This compound | epa.gov |

| Homolog | A subcategory of PCB congeners that have an equal number of chlorine substituents. | Tetrachlorobiphenyls | epa.gov |

| Aroclor | A common trade name for commercial PCB mixtures. | Aroclor 1254 | epa.govillinois.edu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,5-trichloro-3-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(15)12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITMYAMXIZQCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074223 | |

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-34-7 | |

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4',5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y3KL70VAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Toxicokinetics and Biotransformation of 2,3,4 ,5 Tetrachlorobiphenyl

Absorption and Distribution Mechanisms in Biological Systems

Polychlorinated biphenyls, including 2,3,4',5-tetrachlorobiphenyl, are readily absorbed into the body through various routes of exposure, such as ingestion, inhalation, and dermal contact. nih.govlongdom.org Once absorbed, these lipophilic compounds are transported in the blood, often bound to proteins like albumin. nih.govt3db.ca Their distribution throughout the body is largely dictated by blood flow and the lipid content of various tissues. longdom.org

Tissue Partitioning and Organ-Specific Accumulation

Due to their high lipid solubility, PCBs like this compound have a strong tendency to partition from the blood into lipid-rich tissues. nih.gov This leads to their accumulation in organs and tissues with high fat content, such as adipose tissue, the liver, and skin. nih.govnih.gov The slow metabolism of PCBs contributes to their persistence and bioaccumulation in these bodily tissues. nih.gov For instance, studies on other tetrachlorobiphenyl isomers have shown significant partitioning from serum into adipose and liver tissues. nih.gov This affinity for fatty tissues means that these compounds can be stored in the body for extended periods, leading to long-term exposure of the organism.

Metabolic Pathways and Metabolite Formation

The biotransformation of this compound is a critical process that determines its potential for detoxification and excretion, or in some cases, bioactivation to more toxic forms. The metabolism of PCBs is generally a slow process and is heavily influenced by the degree and position of chlorine atoms on the biphenyl (B1667301) structure. nih.gov

Cytochrome P450-Mediated Biotransformation

The initial and rate-limiting step in the metabolism of this compound is oxidation, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.govnih.gov Different CYP isoforms exhibit varying degrees of activity towards specific PCB congeners. nih.gov Studies using liver microsomes from different species, including rats, guinea pigs, and hamsters, have demonstrated species-specific differences in the metabolism of this compound. nih.gov For example, microsomes from untreated guinea pigs and hamsters can metabolize this compound, whereas those from untreated rats show no such activity. nih.gov Furthermore, the specific CYP isoforms involved can influence the type of metabolites formed. nih.govnii.ac.jp For instance, hamster CYP1A2 and CYP2A8 have been implicated in the 4-hydroxylation of this compound. nih.gov

The oxidation of PCBs by cytochrome P450 enzymes can proceed through different mechanisms. One major pathway involves the formation of an electrophilic arene oxide intermediate across one of the aromatic rings. nih.govnih.gov These reactive intermediates can then undergo spontaneous rearrangement to form hydroxylated metabolites or be hydrated by epoxide hydrolase to form dihydrodiols. taylorandfrancis.com While arene oxides are recognized as potential metabolic intermediates for some PCBs, direct hydroxylation via insertion of an oxygen atom into a C-H bond represents a non-arene oxide pathway. acs.orgresearchgate.net The specific pathway utilized for this compound metabolism can be influenced by the inducing agent for the CYP enzymes.

Hydroxylated Metabolites (OH-PCBs) and Their Formation

The primary products of the cytochrome P450-mediated oxidation of this compound are hydroxylated metabolites (OH-PCBs). nih.govnih.gov These metabolites are more polar than the parent compound, which facilitates their excretion from the body. nih.gov In the case of this compound, hydroxylation can occur at different positions on the biphenyl rings. Research has shown that in guinea pig liver microsomes, 3-hydroxylation is the sole observed activity, while hamster microsomes exhibit both 3- and 4-hydroxylation, with the latter being more prominent. nih.gov The formation of these hydroxylated derivatives is a crucial step in the detoxification process.

| Species | Observed Hydroxylation Position(s) | Notes |

|---|---|---|

| Rat (untreated) | No metabolism observed | nih.gov |

| Guinea Pig | 3-hydroxy | Only 3-hydroxylating activity was observed. nih.gov |

| Hamster | 3-hydroxy and 4-hydroxy | 4-hydroxylation activity was higher than 3-hydroxylation. nih.gov |

Sulfated and Methylated Metabolites

Following the initial hydroxylation, the resulting OH-PCBs can undergo further conjugation reactions to increase their water solubility and facilitate their elimination. nih.govacs.org These phase II metabolic reactions include sulfation and methylation. Sulfotransferases can catalyze the addition of a sulfate (B86663) group to the hydroxylated metabolites, forming sulfated PCBs. nih.gov While specific data on the sulfation of this compound metabolites is limited, studies on other PCBs have shown that sulfated forms are major metabolites found in urine and bile. acs.org

In addition to sulfation, some PCB metabolites can be methylated. Methylated metabolites, such as methylsulfonyl-PCBs (MeSO2-PCBs), have been identified for other tetrachlorobiphenyl congeners. documentsdelivered.comnih.gov These metabolites are formed through the mercapturic acid pathway and can exhibit a high affinity for specific tissues, such as the lung. documentsdelivered.comnih.gov Although direct evidence for the formation of sulfated and methylated metabolites from this compound is not extensively detailed in the available literature, the general metabolic pathways for PCBs suggest that these conjugation reactions are likely to occur. nih.gov

Glucuronidation Processes and UDP-Glucuronosyltransferase Isoforms

The biotransformation of this compound, like other PCBs, involves a critical hydroxylation step before it can undergo glucuronidation. nih.gov This initial oxidation is necessary to form hydroxylated PCB metabolites (OH-PCBs), which can then serve as substrates for conjugation reactions. nih.gov Glucuronidation is a major pathway for the detoxification and subsequent elimination of these metabolites.

Research involving the incubation of this compound in primary cultures of rat hepatocytes has helped to identify the key enzymes involved in this process. nih.gov The UDP-glucuronosyltransferase (UGT) superfamily of enzymes is responsible for catalyzing the transfer of glucuronic acid to the hydroxyl group of the OH-PCB metabolites. nih.govdoi.org Studies on various OH-PCBs have demonstrated that specific UGT isoforms are predominantly responsible for this conjugation. The main isoforms identified as governing OH-PCB glucuronidation are UGT1A1, UGT1A6, and UGT2B1. nih.govdoi.org

The activity and specificity of these isoforms can vary depending on the structure of the OH-PCB and the tissue in which they are expressed. nih.govdoi.org For instance, UGT2B1 generally shows strong glucuronidation activity towards several bulky phenols, including certain OH-PCBs. doi.org UGT1A1 and UGT1A6 also play significant roles, and their activity is relative to their expression levels in different tissues such as the liver, intestines, and kidneys. doi.org

| UGT Isoform | Role in OH-PCB Glucuronidation | Notes |

|---|---|---|

| UGT1A1 | Predominantly involved in the glucuronidation of various OH-PCBs across multiple tissues. nih.govdoi.org | Has a wide range of tissue specificity, compensating for potentially lower activity compared to other isoforms. doi.org |

| UGT1A6 | Shows significant glucuronidation activity towards 4-hydroxy PCB compounds in tissues like the liver, intestines, lung, kidney, and testis. doi.org | Contributes significantly to the conjugation of specific OH-PCB structures. nih.gov |

| UGT2B1 | Demonstrates strong glucuronidation activity for many 4-OH-PCBs and is associated with conjugating bulky phenols. doi.org | Considered a major isoform in the glucuronidation of OH-PCBs. nih.govdoi.org |

Enzyme Systems Involved in Conjugation Reactions

The metabolic pathway for this compound involves two main phases. Phase I is characterized by oxidation, catalyzed by the cytochrome P-450 microsomal monooxygenase system, which introduces a hydroxyl group onto the biphenyl structure. nih.govnih.gov This creates more polar metabolites, which are the necessary precursors for Phase II conjugation reactions. nih.gov

Phase II reactions further increase the water solubility of the metabolites, facilitating their excretion from the body. nih.gov For hydroxylated metabolites of this compound, the primary conjugation reactions are glucuronidation and sulfation. nih.gov

Glucuronidation: As detailed previously, UDP-glucuronosyltransferases (UGTs) conjugate OH-PCBs with glucuronic acid. nih.gov

Sulfation: Sulfotransferases (SULTs) represent another key enzyme system that can conjugate OH-PCBs, transferring a sulfonate group to the hydroxyl moiety.

Glutathione (B108866) Conjugation: The initial oxidation of PCBs can form reactive electrophilic intermediates, such as arene oxides. nih.gov These intermediates can be detoxified through conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov

These enzyme systems work in concert to transform the lipophilic parent compound into water-soluble conjugates that can be more readily eliminated. nih.govnih.gov

Elimination and Excretion Profiles of Tetrachlorobiphenyls and their Metabolites

The elimination of tetrachlorobiphenyls is highly dependent on the specific congener's structure, which influences its rate of metabolism and subsequent excretion.

Tissue Elimination Half-Lives

Specific data on the tissue elimination half-life for this compound (PCB 70) is limited. However, studies on other tetrachlorobiphenyl isomers provide valuable context for the potential persistence of this class of compounds.

For example, pharmacokinetic studies in mice with 2,2',5,5'-tetrachlorobiphenyl (B50384) and 3,3',4,4'-tetrachlorobiphenyl (B1197948) showed tissue elimination half-lives ranging from approximately 1 to 3 days. nih.gov In contrast, human studies estimate much longer intrinsic elimination half-lives for persistent PCBs. For 2,2',5,5'-tetrachlorobiphenyl (PCB 52), the intrinsic elimination half-life in humans has been estimated at 2.6 years. nih.gov The half-lives for more persistent congeners can be as long as 15.5 years. nih.gov These significant differences highlight the variability among congeners and species.

| Compound | Species | Tissue/Matrix | Elimination Half-Life |

|---|---|---|---|

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Mouse | Various Tissues | 1.64 - 2.90 days nih.gov |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Mouse | Various Tissues | 1.07 - 2.60 days nih.gov |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Human | Body Burden (Intrinsic) | 2.6 years nih.gov |

Sex-Dependent Differences in Toxicokinetics and Metabolite Disposition

While direct research on sex-dependent differences in the toxicokinetics of this compound is not extensively documented, studies on other PCBs and commercial mixtures like Aroclor 1260 have established that gender can be a significant variable in hepatotoxicity and metabolic response. nih.gov

In studies using mice, females appeared more sensitive to the liver-damaging effects of PCBs, exhibiting greater increases in markers of liver injury compared to males. nih.gov Furthermore, PCB-exposed females showed dysregulated hepatic gene expression that favored lipid accumulation over breakdown, which was accompanied by dyslipidemia. nih.gov Sex-dependent differences were also noted in the expression and activation of cellular targets of PCBs. nih.gov

Mechanisms of Toxicity and Cellular Perturbations Induced by 2,3,4 ,5 Tetrachlorobiphenyl

Aryl Hydrocarbon Receptor (AhR) Activation and Dioxin-Like Effects

A significant portion of the toxicity of certain polychlorinated biphenyls (PCBs), including 2,3,4',5-tetrachlorobiphenyl, is initiated by their binding to and activation of the Aryl Hydrocarbon Receptor (AhR). nih.gov This ligand-activated transcription factor is central to a cascade of events that alters gene expression and leads to a spectrum of toxic responses similar to those caused by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

Upon binding of a ligand like this compound, the AhR translocates from the cytoplasm into the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT) protein. This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism. nih.gov

The most well-characterized response to AhR activation is the induction of Phase I and Phase II drug-metabolizing enzymes. nih.gov A key enzyme in this response is Cytochrome P450 1A1 (CYP1A1). The induction of CYP1A1 is a hallmark of exposure to AhR agonists. nih.gov Studies on various PCB congeners have demonstrated a direct correlation between their ability to bind the AhR and their potency in inducing CYP1A1. For instance, 3,3',4,4',5-pentachlorobiphenyl (PCB 126) has been shown to cause a concentration-dependent increase in CYP1A1 mRNA and protein levels in primary rat hepatocytes. nih.gov This induction is not always uniform across a cell population; some hepatocytes may show a strong "on" response while others remain unresponsive, suggesting a switch-like mechanism of gene activation. nih.gov

The increased expression of CYP1A1 leads to elevated activity of associated enzymes, such as 7-ethoxyresorufin-O-deethylase (EROD) and aryl hydrocarbon hydroxylase (AHH). nih.govwhoi.edu Quantitative structure-activity relationship (QSAR) studies have established a strong correlation between the AhR binding affinities of PCB congeners and their potencies for AHH induction in rat hepatoma H-4-II-E cells. nih.gov The order of activity generally follows the sequence: coplanar PCBs > mono-ortho coplanar PCBs > di-ortho coplanar PCBs. nih.gov

The ability of a PCB congener to activate the AhR pathway is fundamentally dependent on its structural and physicochemical properties, which dictate its binding affinity for the receptor. nih.gov The highest binding affinities are typically observed in halogenated aromatic hydrocarbons that are approximate isostereomers of 2,3,7,8-TCDD. nih.gov For PCBs, congeners with chlorine substitutions at both para positions and at least two meta positions, which allows them to adopt a planar or coplanar conformation, are the most potent AhR agonists. nih.gov

The binding of PCBs to the AhR is governed by thermodynamic factors, including their lipophilicity, electron affinity, and entropy. researchgate.net A thermodynamic model has been developed to calculate the dissociation constants (Kd) for AhR-PCB complexes, providing a quantitative measure of binding affinity. researchgate.net There is evidence to suggest that the majority of PCBs likely interact with the AhR in their nonplanar conformations. researchgate.net

The structure-activity relationship is critical; even small changes in the chlorine substitution pattern can dramatically alter a congener's binding affinity and subsequent biological potency. nih.gov For example, 4'-substituted 2,3,4,5-tetrachlorobiphenyls have been utilized as molecular probes to investigate the substituent characteristics that promote binding to the AhR. nih.gov The affinity of PCBs for the AhR, relative to the reference compound TCDD, correlates with their toxic equivalency factors (TEFs). researchgate.net

Table 1: Calculated AhR Binding Affinity for this compound (PCB 61)

| Compound | PCB Number | Calculated Kd (M) |

|---|---|---|

| This compound | 61 | 1.0 x 10⁻⁷ |

Data sourced from Kafafi et al. (1993). This value represents the calculated dissociation constant.

Non-AhR Mediated Toxic Mechanisms

Certain PCB congeners are believed to exert neurotoxic effects by interfering with intracellular signaling pathways, including those regulated by calcium ions (Ca²⁺). nih.gov This mechanism is distinct from the AhR-mediated pathway. While specific research on this compound's direct interaction with calcium channels is limited, the broader class of PCBs has been shown to disrupt Ca²⁺ homeostasis. This can occur through various means, such as altering the function of voltage-gated or ligand-gated calcium channels, or by affecting intracellular calcium storage and release mechanisms. Disruption of calcium signaling can lead to a range of adverse effects on neuronal function, including altered neurotransmitter release and excitotoxicity.

Exposure to some PCBs can lead to the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage. Studies on congeners such as 2,3',4,4',5-pentachlorobiphenyl (PCB 118) have shown that they can increase the production of ROS. nih.gov This can lead to mitochondrial damage and activation of stress-related signaling pathways, such as the JNK pathway. nih.gov Similarly, hydroxylated metabolites of other PCBs, like 3,3'-dichlorobiphenyl (PCB 11), have been demonstrated to significantly increase intracellular levels of superoxide radicals (O₂•⁻) and hydroperoxides, leading to cytotoxicity. researchgate.net This increase in ROS can cause damage to lipids, proteins, and DNA, contributing to cellular dysfunction.

There is evidence that certain tetrachlorobiphenyls can disrupt the normal regulation of the cell cycle. Research on several noncoplanar tri- and tetrachlorobiphenyls has demonstrated their ability to induce micronuclei, a marker of chromosomal damage, in mammalian cell lines. nih.gov Furthermore, specific congeners have been shown to cause cell cycle arrest at the G2/M phase. nih.govresearchgate.net This disruption of the cell cycle can inhibit cell proliferation and, in some cases, trigger apoptosis or programmed cell death. mdpi.com This suggests a metabolism-independent potential for chromosome-damaging effects among some noncoplanar tetrachlorobiphenyls, a group to which this compound belongs. nih.gov

Dopaminergic System Modulation

The impact of this compound, a mono-ortho-substituted polychlorinated biphenyl (B1667301) (PCB), on the dopaminergic system is an area of significant toxicological interest. While direct studies on this specific congener are limited, research on structurally related ortho-substituted PCBs provides insights into its potential mechanisms of neurotoxicity. Evidence suggests that ortho-chlorinated PCBs can interfere with dopamine (B1211576) (DA) homeostasis. For instance, studies on various ortho-substituted PCB congeners have shown them to be effective in decreasing the amount of DA released from PC12 cells, a cell line used in neuroscience research. nih.gov This reduction in DA release was attributed to decreased cellular levels of DA rather than an impairment of the neurotransmitter packaging or release mechanisms. nih.gov

One proposed mechanism for PCB-induced neurotoxicity in dopamine neurons involves the inhibition of the vesicular monoamine transporter (VMAT). nih.gov Inhibition of VMAT can lead to an accumulation of unsequestered dopamine in the cytoplasm, which can then undergo auto-oxidation or metabolism, leading to the formation of free radicals and increased oxidative stress. nih.gov This oxidative stress can, in turn, contribute to the dysfunction and eventual death of dopaminergic neurons. nih.gov

However, the effects of tetrachlorobiphenyls on the dopaminergic system appear to be congener-specific. For example, in utero exposure to 3,4,3',4'-tetrachlorobiphenyl (PCB 77) has been associated with long-term decreases in striatal dopamine levels and a reduction in DA receptor binding sites in mice. escholarship.org Conversely, a study on 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) found that it did not affect the levels of dopamine or its metabolites in the brains of exposed female rats, highlighting the variability in neurotoxic outcomes depending on the specific chlorine substitution pattern. biorxiv.org These findings underscore the complexity of PCB neurotoxicity and suggest that while this compound has the structural characteristics of a compound that could modulate the dopaminergic system, its precise effects require further empirical investigation.

Cellular Toxicity and Viability Assessments

The cytotoxic potential of this compound (PCB 70) has been investigated, although specific data on neural cell lines is not extensively available in the reviewed literature. However, studies on other cell types, such as the human carcinoma HeLa cell line, provide evidence of its ability to impact cell viability. Research using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay demonstrated that PCB 70 can inhibit cell proliferation at high concentrations. This suggests a cytotoxic effect that is dependent on the concentration of the congener.

While the HeLa cell line is a widely used model for cytotoxicity, it is not of neural origin. The susceptibility of neural cells, such as astrocytes or neuronal cell lines like SH-SY5Y, to this compound remains an area requiring more focused research. nih.gov Studies on other tetrachlorobiphenyl congeners do confirm that neural cells are significant targets. For example, 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) has been shown to be cytotoxic to cultured rat Sertoli cells, with higher concentrations leading to progressive cellular damage. nih.gov The evaluation of cytotoxicity in such studies often involves assays that measure cell viability and membrane integrity, such as the MTT assay or the lactate dehydrogenase (LDH) assay. nih.gov These assessments are crucial for understanding the potential of these compounds to induce cell death and disrupt the normal function of the nervous system.

| Concentration | Effect on Proliferation | Time Points |

|---|---|---|

| Low Doses (10⁻³, 10⁻², 1 µg/mL) | Induces Proliferation | 12, 24, 48 hours |

| High Doses (10, 15 µg/mL) | Inhibits Proliferation (Cytotoxic) | 12, 24, 48 hours |

The effect of this compound on endogenous metabolite pathways is not well-documented in existing research. However, studies on other lower-chlorinated PCBs provide a basis for understanding the potential metabolic disruptions this congener might cause. Metabolomic analyses on rats exposed to 2,2',5,5'-tetrachlorobiphenyl (PCB 52) revealed minor, though significant, alterations in the levels of several endogenous metabolites in the serum. biorxiv.orgresearchgate.net

| Metabolite | Observed Change |

|---|---|

| L-cysteine | Altered Level |

| Glycine | Altered Level |

| Cytosine | Altered Level |

| Sphingosine | Altered Level |

| Thymine | Altered Level |

| Linoleic acid | Altered Level |

| Orotic acid | Altered Level |

| L-histidine | Altered Level |

| Erythrose | Altered Level |

Toxicological Endpoints and Health Implications of 2,3,4 ,5 Tetrachlorobiphenyl Exposure

Structure-Activity Relationships in Toxicity Assessment

The toxicity of a particular PCB congener is not solely dependent on the number of chlorine atoms but is significantly influenced by their specific arrangement. This relationship between chemical structure and biological activity is a cornerstone of toxicology and is particularly evident in the case of 2,3,4',5-tetrachlorobiphenyl.

Influence of Chlorine Substitution Patterns on Toxic Outcomes

The spatial arrangement of chlorine atoms in this compound dictates its physical, chemical, and toxicological properties. The presence of chlorine atoms at the 2, 3, 4', and 5 positions influences the molecule's planarity, persistence, and metabolic fate. Generally, the degradation of PCBs decreases as chlorine substitution increases. acs.org Furthermore, PCBs with all chlorine atoms on a single ring tend to be degraded more rapidly than those with the same number of chlorines distributed across both rings. acs.org The specific oxidation rate of a PCB congener is more dependent on the position of the chlorine substituents rather than the total number of chlorines. tandfonline.com

The substitution pattern of this compound, with chlorines at two ortho, one meta, and one para position, affects its ability to assume a planar or "dioxin-like" conformation. The presence of ortho-substituted chlorines, in particular, hinders the rotation of the biphenyl (B1667301) rings, leading to a non-planar structure. nih.gov This non-planarity generally results in a lower affinity for the aryl hydrocarbon (Ah) receptor, a key mediator of dioxin-like toxicity. nih.govnih.gov Consequently, non-planar PCBs often exhibit different toxicological profiles compared to their coplanar counterparts.

Comparative Toxicity of Hydroxylated and Sulfated Metabolites

Once in the body, this compound can undergo metabolic transformation, primarily through the cytochrome P450 enzyme system, leading to the formation of hydroxylated (OH-PCBs) and subsequently sulfated metabolites. nih.govuiowa.edu Research indicates that these metabolic processes can significantly alter the toxicity of the parent compound.

Carcinogenicity Studies and Tumor Promotion

The carcinogenic potential of PCBs has been a subject of extensive research and regulatory scrutiny. While PCBs as a class are considered probable human carcinogens, the carcinogenicity of individual congeners can vary significantly.

Evidence in Rodent Models and Human Epidemiology

While direct evidence for the carcinogenicity of this compound in rodent models is not extensively documented in publicly available literature, studies on other tetrachlorobiphenyl isomers provide valuable insights. For example, both 2,2',5,5'- and 2,2',4,4'-tetrachlorobiphenyl (B165808) have demonstrated tumor-promoting activity in the livers of rats previously initiated with a carcinogen. nih.gov

In terms of human health, epidemiological studies have explored the association between exposure to PCB mixtures and various cancers. A meta-analysis of existing studies suggested a potential link between serum PCB levels and an increased risk of non-Hodgkin lymphoma. tandfonline.com However, attributing these findings to a specific congener like this compound is challenging due to the complex nature of human exposures to multiple PCB congeners simultaneously.

Role of PCB Mixtures and Dioxin-like Activity in Carcinogenesis

Many of the toxic and carcinogenic effects of certain PCBs are mediated through their interaction with the aryl hydrocarbon (Ah) receptor, a mechanism shared with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent known carcinogen. who.int PCBs that can adopt a planar configuration, known as coplanar or "dioxin-like" PCBs, can bind to and activate the Ah receptor, leading to a cascade of events that can promote tumor development. who.int

Genotoxicity and DNA Damage Assessment

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell, which can potentially lead to mutations and cancer. The assessment of genotoxicity is a critical component of toxicological evaluation.

While specific studies on the genotoxicity of this compound are limited, research on other PCBs and their metabolites provides insights into potential mechanisms of DNA damage. Some PCB metabolites, particularly quinones formed from hydroxylated PCBs, have been shown to be reactive and capable of inducing genotoxic effects such as gene mutations and chromosome breaks. surrey.ac.uk For example, metabolites of 4-monochlorobiphenyl (PCB3) have demonstrated the ability to cause DNA damage. nih.gov

Studies on non-coplanar PCBs have also suggested that they may enhance the genotoxicity of other carcinogenic compounds. nih.gov Furthermore, some research indicates that certain combinations of PCB congeners can induce DNA damage. uu.nl The potential for this compound to be metabolized into reactive intermediates that can interact with DNA warrants further investigation to fully characterize its genotoxic potential.

Interactive Data Table: Summary of Toxicological Endpoints for this compound and Related Compounds

| Toxicological Endpoint | Finding for this compound (or related compounds) | Key Structural Feature of Influence |

| Structure-Activity Relationship | Toxicity is highly dependent on the chlorine substitution pattern. Non-planar structure due to ortho-chlorines generally leads to lower dioxin-like toxicity. | Chlorine atom positions (ortho, meta, para) |

| Metabolite Toxicity | Hydroxylated metabolites are generally more toxic than the parent compound and sulfated metabolites. | Presence of hydroxyl (-OH) group |

| Carcinogenicity (Rodent) | Tumor promotion activity observed for other tetrachlorobiphenyl isomers. | Not fully established for this specific congener |

| Carcinogenicity (Human) | Epidemiological evidence for PCB mixtures suggests a link to non-Hodgkin lymphoma. | Exposure to complex mixtures |

| Dioxin-like Activity | Likely a weak or non-dioxin-like compound due to its non-planar structure. | Ortho-chlorine substitution hindering planarity |

| Genotoxicity | Metabolites of other PCBs have shown genotoxic potential. Potential to enhance genotoxicity of other carcinogens. | Formation of reactive metabolites (e.g., quinones) |

DNA Strand Breaks and Mutagenicity Evaluations

The genotoxicity of polychlorinated biphenyls (PCBs) is complex, with research often pointing to their metabolites as the primary agents of DNA damage. One proposed mechanism for the carcinogenicity of PCBs involves their metabolism into phenolic compounds through an arene oxide intermediate, which is considered a potential ultimate mutagenic species. nih.govsemanticscholar.org Studies on related compounds, such as 2,2',5,5'-tetrachlorobiphenyl (B50384), have demonstrated that its epoxide metabolite is more potent at causing DNA single-strand breaks than the parent compound. nih.govsemanticscholar.org This suggests that the metabolic activation of tetrachlorobiphenyls is a critical step in their potential to induce DNA damage.

Further research has explored the role of reactive oxygen species (ROS) in PCB-mediated DNA damage. The incubation of PCB metabolites with DNA in the presence of enzymes like lactoperoxidase or metal ions such as copper can lead to a significant increase in oxidative DNA damage, including the formation of adducts like 8-oxodG. nih.gov While some PCB metabolites, particularly quinones, have been shown to be mutagenic in specific assays like the V79 gene mutation assay, the parent compounds are often found to be non-mutagenic. nih.gov However, studies using techniques like the alkaline comet assay on human lymphocytes for other PCB congeners have not found evidence of clastogenic properties or the induction of single-strand breaks, indicating that the mutagenicity can be highly dependent on the specific congener, the metabolic conditions, and the test system used. vliz.be

Inhibition of Intercellular Communication

Gap junction intercellular communication (GJIC) is a vital process for maintaining tissue homeostasis and controlling cell growth. Disruption of this communication is considered a potential mechanism for tumor promotion. Research has shown that certain PCB congeners and their metabolites can inhibit GJIC.

Studies using scrape-loading/dye-transfer assays in rat liver epithelial cells have demonstrated that various PCB congeners can completely inhibit cell-to-cell communication at non-cytotoxic concentrations. nih.gov For instance, research on compounds structurally related to this compound, such as 2,2',4',5-tetrachlorobiphenyl, found that both the parent PCB and its methylsulfonyl (MeSO2) derivatives effectively inhibited GJIC. nih.gov This suggests that metabolites may retain or even enhance the parent compound's ability to disrupt cellular communication. The inhibition of GJIC by tumor promoters like phenobarbital (B1680315) is a well-documented phenomenon, and the ability of PCBs to produce a similar effect suggests a potential role as tumor promoters. nih.govresearchgate.net

| Compound Class | Effect on Intercellular Communication | Potential Implication |

| Polychlorinated Biphenyls (PCBs) | Inhibition of gap junction communication | Tumor Promotion |

| PCB Metabolites (e.g., MeSO2-PCBs) | Inhibition of gap junction communication | Tumor Promotion |

Neurodevelopmental and Neurotoxic Effects

Developmental neurotoxicity is a primary concern associated with exposure to PCBs. mdpi.com Evidence from both human and animal studies indicates that PCBs can adversely affect the developing nervous system. mdpi.comresearchgate.net While the precise mechanisms are still under investigation, it is known that various PCB congeners can accumulate in the brain and interfere with critical neurochemical and signaling pathways. nih.gov These disruptions can have lasting consequences on neurological function and behavior. nih.gov

Learning and Cognitive Disabilities

Exposure to PCBs, particularly during prenatal development, has been linked to learning and cognitive disabilities. ldworldwide.orgconfex.com Epidemiological studies have documented that in utero exposure to PCBs can lead to subclinical neurotoxic effects, which may manifest as deficits in cognitive abilities later in childhood. ldworldwide.org A small decrease in the population's mean IQ can have significant societal impacts, increasing the number of individuals with borderline intellectual functioning and reducing the number of gifted individuals. ldworldwide.org PCBs are known to interfere with children's cognitive development, including aspects of learning and attention. ldworldwide.org

Association with Autism Spectrum Disorders and ADHD

Autism Spectrum Disorder (ASD) and Attention-Deficit/Hyperactivity Disorder (ADHD) are common neurodevelopmental disorders with complex etiologies involving both genetic and environmental factors. nih.govnih.govresearchgate.net Environmental contaminants, including PCBs, are being investigated as potential risk factors. researchgate.net The neurotoxic properties of PCBs and their ability to disrupt neuronal development and steroid hormone levels are plausible mechanisms through which they could contribute to the risk of ASD. e-cep.org

Meta-analyses have suggested a significant association between prenatal exposure to PCBs and the risk of ASD in children. e-cep.org Similarly, studies have found that children exposed to lead or PCBs exhibit deficits in attention and executive functions, which are core features of ADHD. nih.gov While a direct causal link has not been definitively established for this compound specifically, the broader class of PCBs is consistently implicated as a risk factor for these neurodevelopmental conditions. nih.govnih.gov

Role of Non-Dioxin-Like Polychlorinated Biphenyls in Neurotoxicity

PCBs can be broadly categorized into two groups based on their structure and mechanism of toxicity: dioxin-like and non-dioxin-like. This compound is classified as a non-dioxin-like (NDL) PCB.

Dioxin-like PCBs have a planar structure and exert their toxicity primarily by binding to the aryl hydrocarbon (Ah) receptor. nih.gov

Non-dioxin-like PCBs , which include those with chlorine atoms at ortho positions, have a non-planar structure and low affinity for the Ah receptor. nih.govnih.gov

Increasing evidence suggests that NDL PCBs are the primary mediators of PCB-induced developmental neurotoxicity. mdpi.comresearchgate.net Their mechanisms of action are distinct from dioxin-like congeners and involve the disruption of several critical neuronal processes:

Interference with Calcium Homeostasis: NDL PCBs can disrupt intracellular calcium signaling, a fundamental process for neurotransmitter release, neuronal excitability, and brain development. nih.gov

Alteration of Intracellular Second Messenger Systems: These compounds have been shown to affect second messenger systems, such as protein kinase C (PKC). nih.gov

Dopaminergic System Disruption: NDL PCBs can decrease dopamine (B1211576) levels in the brain, which can impact motor control, motivation, and cognitive functions. nih.gov

| PCB Type | Primary Mechanism | Key Neurotoxic Effects |

| Dioxin-Like | Binds to Aryl Hydrocarbon (Ah) Receptor | Immune suppression, hepatotoxicity |

| Non-Dioxin-Like | Interferes with Ca2+ signaling, dopamine systems, second messengers | Developmental neurotoxicity, cognitive deficits |

Endocrine Disruption Mechanisms

This compound (also known as PCB-61) is recognized as a potential endocrine-disrupting chemical (EDC). endocrinedisruption.org EDCs are exogenous substances that can interfere with any aspect of hormone action, disrupting the body's normal endocrine function. endocrine.orgnih.gov PCBs and their metabolites can disrupt the endocrine system through several mechanisms:

Hormone Mimicry: Some PCBs can mimic endogenous hormones by binding to their receptors. For example, certain PCB metabolites can bind to estrogen receptors, triggering an inappropriate estrogenic response. endocrine.orgjcpjournal.org

Receptor Blocking: EDCs can act as antagonists by binding to a hormone's receptor without activating it, thereby blocking the natural hormone from binding and exerting its effect. endocrine.org

Interference with Hormone Synthesis and Metabolism: PCBs can alter the activity of enzymes involved in the synthesis and breakdown of steroid hormones. For instance, some PCB metabolites can inhibit sulfotransferase, an enzyme that metabolizes estradiol, leading to an increase in circulating levels of this hormone. jcpjournal.org

Disruption of Hormone Transport: PCBs can compete with endogenous hormones for binding sites on transport proteins, such as sex hormone-binding globulin, which can alter the amount of free, biologically active hormone in circulation. jcpjournal.org

These disruptions can affect the hypothalamic-pituitary-gonadal (HPG) axis, which controls reproduction and the development of sexual characteristics, potentially leading to adverse effects on reproductive health and neurodevelopment. nih.gov

Immunomodulatory Effects

The immune system is a recognized target for PCB toxicity. nih.gov Studies in experimental animals, including nonhuman primates, have demonstrated that exposure to commercial PCB mixtures can lead to a range of adverse immune effects. nih.govnih.gov These effects include morphological and functional changes such as atrophy of the thymus and spleen, and reduced antibody responses to foreign substances. nih.govosti.gov In humans, suggestive evidence of immunotoxicity has been reported; for example, a higher incidence of bacterial infections was observed in breast-fed infants of mothers who had consumed significant quantities of contaminated Great Lakes fish. nih.gov

Table 1: Selected Immunotoxic Effects of PCB Exposure in Animal Studies

| PCB Type/Mixture | Species | Observed Effects |

|---|---|---|

| Aroclor 1254 | Rat | Decreased thymus weight; reduced Natural Killer (NK) cell activity. osti.gov |

Hepatic Toxicity and Organ-Specific Lesions

The liver is a primary organ for the metabolism of PCBs and is a significant target for their toxic effects. nih.govnih.gov Chronic exposure to PCBs has been shown to cause liver damage. nih.gov Epidemiological studies in human populations have associated PCB exposure with liver disease, including conditions like nonalcoholic fatty liver disease (NAFLD), and with elevations in serum liver enzymes such as alanine (B10760859) aminotransferase (ALT), which is a marker of liver injury. nih.govoup.comfrontiersin.org

Animal studies with various PCB congeners and mixtures have confirmed their hepatotoxicity. Dioxin-like PCBs, in particular, are known to alter lipid metabolism and can contribute to the development of hepatic steatosis (fatty liver). frontiersin.orgresearchgate.netlouisville.edu For instance, exposure to PCB 169 was found to significantly increase liver lipid levels in mice fed a high-fat diet, exacerbating NAFLD. frontiersin.org This was associated with the upregulation of genes involved in lipogenesis and cholesterol synthesis and the downregulation of genes involved in lipid oxidation. frontiersin.org While the GHS classification for this compound indicates it may cause damage to organs through prolonged or repeated exposure, specific experimental studies detailing its unique hepatotoxic profile or its capacity to produce organ-specific lesions are limited. nih.gov

Table 2: Examples of Hepatotoxic Effects from Specific PCB Congeners

| PCB Congener | Animal Model | Key Hepatic Effects |

|---|---|---|

| PCB 126 | Mouse | Alters cytoskeletal remodeling, metal homeostasis, and disrupts intermediary/xenobiotic metabolism. louisville.edu |

| PCB 169 | Mouse | Increases liver lipid levels; upregulates genes for lipogenesis and cholesterol synthesis; downregulates genes for lipid β-oxidation. frontiersin.org |

Reproductive and Developmental Toxicology

PCBs are well-established endocrine-disrupting chemicals that can interfere with reproductive processes and normal development. nih.govresearchgate.net Fetal and early-life exposures are considered periods of particular vulnerability, with potential for latent or long-lasting health consequences. nih.gov Exposure to PCBs is associated with a spectrum of reproductive dysfunctions in humans, including impacts on sperm motility, fertility, and the timing of menarche. nih.gov

Table 3: Overview of Reproductive & Developmental Effects Linked to General PCB Exposure

| Endpoint | Species | Findings |

|---|---|---|

| Fertility | Human | Associated with decreased fecundity. nih.gov |

| Puberty | Human | Linked to earlier menarche in females. nih.gov |

| Neurodevelopment | Human | Early exposures associated with delayed cognitive development. nih.gov |

Body Weight and Growth Impairment

The impact of PCBs on body weight and growth is complex, with studies reporting both weight loss and weight gain depending on the specific congener, exposure level, and dietary context. frontiersin.orgnih.gov Some research has linked PCB exposure to the development of obesity and metabolic syndrome. oup.comnih.gov Conversely, studies with certain congeners have documented weight reduction. For example, exposure to PCB 169 was shown to reduce the body weight of mice on a control diet. frontiersin.org Similarly, in a study using the commercial mixture Aroclor 1254, body weight reduction in rats was observed only at higher doses. osti.gov The scientific literature lacks specific studies investigating the effects of this compound on body weight and growth, making it difficult to characterize its specific profile in this regard.

Table 4: Contrasting Effects of Different PCBs on Body Weight in Animal Models

| PCB Type | Animal Model | Effect on Body Weight |

|---|---|---|

| PCB 169 | Mouse (Control Diet) | Reduced body weight. frontiersin.org |

| Aroclor 1254 | Rat | Reduced body weight at high doses (10 and 25 mg/kg). osti.gov |

Analytical Methodologies for 2,3,4 ,5 Tetrachlorobiphenyl and Its Metabolites

Extraction and Sample Preparation Techniques for Diverse Matrices

The initial and critical step in the analysis of 2,3,4',5-Tetrachlorobiphenyl is its extraction from the sample matrix, which can range from environmental solids like soil and sediment to biological tissues. The chosen method must efficiently isolate the target compound while minimizing co-extraction of interfering substances.

A variety of techniques are employed for this purpose. For solid environmental matrices, methods such as pressurized fluid extraction (EPA Method 3545A) and microwave extraction (EPA Method 3546) are recognized for their efficiency in extracting PCBs from soils and other solids. nelac-institute.org These methods use elevated temperature and pressure to enhance the extraction process, often with solvent mixtures like hexane (B92381) and acetone. nelac-institute.org

For biological tissues such as the liver, brain, or adipose tissue, the "Jensen" extraction method is utilized. nih.govnih.gov This technique typically involves homogenization of the tissue in a solvent system like isopropanol (B130326) and diethyl ether to effectively separate the lipophilic PCBs from the tissue matrix. nih.gov Another approach for biological samples, including serum, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which provides a streamlined process for extraction and cleanup. nih.gov Liquid-liquid extraction is also a common procedure, for instance, using a hexanes-methyl tert-butyl ether (MTBE) mixture for serum samples after treatment with acid and 2-propanol. nih.gov

Following initial extraction, a "cleanup" step is almost always necessary to remove co-extracted compounds that could interfere with subsequent analysis. cdc.gov This is typically achieved using column chromatography with adsorbents like Florisil, silica (B1680970) gel, or activated carbon. cdc.govnih.gov For example, extracts may be passed through a Florisil column to separate PCBs from other organic compounds. nih.gov

| Extraction Method | Matrix Type | Typical Solvents | Key Features |

| Pressurized Fluid Extraction (PFE) | Soil, Sediment | Hexane/Acetone | Uses high pressure and temperature for rapid and efficient extraction. nelac-institute.org |

| Microwave Extraction | Soil, Sediment | Hexane/Acetone | Employs microwave energy to heat solvents and accelerate extraction. nelac-institute.org |

| "Jensen" Extraction | Biological Tissues | Isopropanol, Diethyl Ether | Involves tissue homogenization to release lipid-bound compounds. nih.gov |

| Liquid-Liquid Extraction | Serum, Water | Hexanes/MTBE, Hexanes | Partitions the analyte between two immiscible liquid phases. nih.govnih.gov |

| QuEChERS | Biological Tissues, Serum | Acetonitrile (B52724) | A streamlined method combining extraction and cleanup steps. nih.gov |

Chromatographic Separation Techniques

Once extracted and cleaned, the sample is subjected to chromatography to separate this compound from other PCB congeners and remaining interfering compounds.

Gas Chromatography (GC) with Various Columns (e.g., DB-5, DB-17)

Gas chromatography is the most common and powerful technique for separating individual PCB congeners. cdc.gov The separation is achieved using long capillary columns with a stationary phase coating. nih.gov

Non-polar columns, such as those with a stationary phase of 5% phenyl methylpolysiloxane (e.g., DB-5, TG-5SilMS, HP-1), are widely used. nih.govnih.gov These columns separate PCB congeners primarily based on their boiling points and slight differences in polarity. For instance, a TraceGold TG-5SilMS column (30 m length, 0.25 mm inner diameter, 0.25 µm film thickness) has been successfully used for the targeted analysis of tetrachlorobiphenyls. nih.gov Similarly, an HP-1 capillary column (25 m length, 0.200 mm inner diameter, 0.11 µm film thickness) has been employed for separating 2,3,4,5-Tetrachlorobiphenyl from its dechlorination products in sediment cultures. nih.gov The choice of column dimensions and film thickness can be adjusted to optimize the separation of specific congeners. thermofisher.com

| Column Type | Stationary Phase | Polarity | Application Example |

| DB-5 / TG-5SilMS | 5% Phenyl / 95% Dimethylpolysiloxane | Non-polar | Targeted analysis of PCB 52 (a tetrachlorobiphenyl) and its metabolites in serum. nih.gov |

| HP-1 | 100% Dimethylpolysiloxane | Non-polar | Separation of 2,3,4,5-Tetrachlorobiphenyl and its dechlorination products. nih.gov |

| DB-17 | 50% Phenyl / 50% Dimethylpolysiloxane | Intermediate Polarity | Often used as a confirmation column due to different selectivity. |

Liquid Chromatography (LC)

While GC is dominant for the analysis of parent PCBs, high-performance liquid chromatography (HPLC) is particularly valuable for the analysis of their more polar metabolites, such as hydroxylated PCBs (OH-PCBs). scielo.br These metabolites are often not volatile enough for direct GC analysis without derivatization. scielo.br

Reversed-phase HPLC, typically using a C18 column, is a common approach. epa.gov This technique separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) is used to elute the compounds from the column. scielo.brepa.gov Nontarget liquid chromatography coupled with high-resolution mass spectrometry (Nt-LCMS) has been effectively used to identify various PCB metabolites in serum and tissue samples. nih.gov

Mass Spectrometry (MS) Detection and Quantification

Following chromatographic separation, a detector is used to identify and quantify the eluted compounds.

Electron Capture Detection (ECD)

The electron capture detector (ECD) is a highly sensitive and selective detector for electrophilic compounds, particularly those containing halogens like chlorine. cdc.gov This makes GC-ECD an excellent technique for the routine analysis and quantification of PCBs. nih.govnih.gov The detector's high sensitivity allows for the measurement of trace levels of 2,3,4,5-Tetrachlorobiphenyl in environmental samples. nih.gov A method detection limit for 2,3,4,5-CB as low as 0.01 μM has been reported using GC-ECD. nih.gov

High-Resolution Mass Spectrometry (HRMS)

For unambiguous identification and highly accurate quantification, mass spectrometry, especially high-resolution mass spectrometry, is the preferred detection method. nih.gov When coupled with GC or LC, HRMS provides not only the retention time of a compound but also its exact mass, which aids in confirming its elemental composition. nih.gov

Instruments like the Q-Exactive Orbitrap mass spectrometer can be operated in full scan mode to acquire high-resolution mass data, allowing for the identification of parent compounds and their metabolites. nih.gov The characteristic isotopic pattern of chlorine-containing compounds serves as an important confirmation factor in mass spectrometric analysis. nih.gov This high degree of specificity is crucial for distinguishing between the numerous PCB congeners and identifying unknown metabolites in complex biological and environmental samples. nih.govnih.gov

Identification of Quantification and Confirmation Ions

For reliable identification and quantification using mass spectrometry, specific ions are monitored. For this compound (molecular formula C₁₂H₆Cl₄), the molecular ion cluster, resulting from the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), is typically selected as the precursor ion in MS/MS analysis. The most abundant ion in this cluster is m/z 292 (containing two ³⁵Cl and two ³⁷Cl atoms) or m/z 290 (containing three ³⁵Cl and one ³⁷Cl). nih.gov

Upon fragmentation, this precursor ion yields specific product ions. The selection of one transition for quantification (quantifier ion) and at least one other for confirmation (qualifier or confirmation ion) is standard practice. The ratio of the quantifier to the qualifier ion must fall within a specified tolerance of the ratio observed for a known standard for positive identification.

Table 1: Example MS/MS Ions for this compound Note: Specific product ions can vary based on the instrument and collision energy used. The values below are representative.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| This compound | 292 | 222 (Loss of Cl₂) | 152 (Loss of Cl₂ and C₂H₂) |

Non-Target Liquid Chromatography-High Resolution Mass Spectrometry

While GC-MS/MS is excellent for known target compounds, non-target liquid chromatography-high resolution mass spectrometry (Nt-LC-HRMS) is employed to discover and identify a broader range of previously unknown or unexpected metabolites. nih.govdigitellinc.com This approach uses instruments like the Q-Exactive Orbitrap mass spectrometer, which provides high mass accuracy and resolution, allowing for the determination of the elemental composition of detected ions. nih.gov

Nt-LC-HRMS analysis generates a vast amount of data by scanning a wide range of mass-to-charge ratios. nih.govcore.ac.uk Putative metabolites of this compound are initially identified by searching this data for accurate masses corresponding to potential biotransformation products (e.g., hydroxylated, dechlorinated, sulfated, or methoxylated forms). nih.govresearchgate.net The identity of these features is then confirmed by analyzing their isotopic patterns and MS/MS fragmentation spectra, often with the aid of spectral databases and computational tools. researchgate.net This technique has been instrumental in identifying complex mixtures of PCB metabolites in biological samples. acs.orgnih.gov

Derivatization Strategies for Hydroxylated Metabolites (e.g., Methoxylation)

Hydroxylated PCBs (OH-PCBs), primary metabolites of PCBs, are polar and less volatile than their parent compounds, making them challenging to analyze directly using standard GC methods. researchgate.net To overcome this, a derivatization step is commonly performed to convert the polar hydroxyl group into a less polar, more volatile ether group.

A prevalent strategy is methoxylation, where the OH-PCBs are converted to their methoxy (B1213986) (MeO-PCB) analogues. nih.gov This is often achieved by reacting the sample extract with a methylating agent such as diazomethane. nih.gov The resulting MeO-PCBs are more amenable to separation on GC columns and provide sharp chromatographic peaks, facilitating their quantification by GC-MS or GC-MS/MS. nih.gov Other derivatization techniques, such as silylation, can also be used to increase the volatility of OH-PCBs for GC analysis. researchgate.net This derivatization is a critical step in the comprehensive analysis of PCB metabolism.

Quality Control and Assurance in Analytical Procedures

Rigorous quality control (QC) and quality assurance (QA) procedures are essential to ensure the reliability, accuracy, and precision of analytical data for this compound. hach.comtaylorfrancis.com A comprehensive QA/QC program involves multiple components integrated throughout the analytical process. epa.govcdc.gov

Key QA/QC measures include:

Method Blanks: Processing a sample-free matrix to check for contamination from solvents, glassware, or instruments.

Surrogate Standards: Adding a non-target, isotopically labeled analogue (e.g., ¹³C₁₂-labeled PCB) to every sample before extraction to monitor the efficiency of the entire sample preparation and analysis process. nih.gov

Matrix Spikes: Spiking a real sample with a known amount of the target analyte to assess matrix effects (i.g., suppression or enhancement of the analytical signal).

Laboratory Control Samples (LCS): Analyzing a clean matrix spiked with a known concentration of the analyte to verify the accuracy and precision of the method independent of sample matrix effects.

Calibration and Verification: Establishing a calibration curve with known standards and periodically running calibration verification standards to ensure instrument stability. epa.gov

These procedures help to identify and correct potential issues, ensuring that the reported concentrations are accurate and defensible. nih.govepa.gov

Challenges in Congener Resolution and Quantification in Complex Mixtures

A significant analytical challenge in PCB analysis is the sheer number of possible congeners (209) and their similar physicochemical properties. epa.gov This often leads to chromatographic co-elution, where two or more congeners are not fully separated and appear as a single peak. uiowa.edu Accurately quantifying this compound in environmental or biological samples is difficult because these samples typically contain complex mixtures of PCBs, not single congeners. cdc.gov

The original commercial PCB products, such as Aroclors, were mixtures of many congeners. nih.gov Environmental weathering and metabolic processes can further alter the congener patterns, making quantification against original technical standards inaccurate. cdc.gov While high-resolution gas chromatography with specialized capillary columns can separate many congeners, complete resolution of all 209 is not achievable on a single column. cdc.gov

Methods like EPA 1668a, which use high-resolution GC coupled with high-resolution mass spectrometry (HRGC/HRMS), offer superior selectivity and are designed for congener-specific analysis. epa.gov However, even with these advanced techniques, some co-elutions persist. This necessitates careful selection of chromatographic conditions and mass spectrometric parameters to minimize quantification errors and accurately determine the concentration of individual congeners like this compound within a complex background of other PCBs. epa.govuiowa.edu

Bioremediation and Remediation Strategies for 2,3,4 ,5 Tetrachlorobiphenyl Contamination

In Situ Bioremediation Technologies

In situ bioremediation involves treating the contaminated material in place, which can be more cost-effective and less disruptive than ex situ methods that require excavation. nih.gov For PCB-contaminated sediments, in situ strategies often focus on stimulating the metabolic activities of indigenous microorganisms. frontiersin.org

Phytoremediation is another in situ technology that has been recognized as an environmentally responsible alternative for removing organic pollutants. frontiersin.org This method uses plants to degrade, assimilate, or volatilize contaminants from soil and water. frontiersin.org The process typically involves the uptake of pollutants by plant roots, followed by transformation by plant enzymes or translocation to other plant tissues. frontiersin.org

Bioaugmentation Approaches with Bacterial Cultures

Bioaugmentation is a strategy that involves the introduction of specific microbial strains or consortia with desired degradation capabilities to a contaminated site. nih.govresearchgate.net This approach is particularly useful when the indigenous microbial population lacks the ability to effectively degrade the target contaminant. nih.govnih.gov

For the remediation of 2,3,4',5-tetrachlorobiphenyl, bioaugmentation with anaerobic dehalogenating bacteria has shown significant promise. nih.govacs.org Cultures containing Dehalococcoides-like populations have been successfully enriched from various sediments and have demonstrated the ability to reductively dechlorinate this compound. nih.gov These bacteria are often responsible for the removal of doubly flanked chlorines from the biphenyl (B1667301) structure. nih.gov

One specific organohalide-respiring bacterium, Dehalobium chlorocoercia DF-1, has been studied for its ability to dechlorinate PCB 61. nih.govacs.org Bioaugmentation with this bacterium has been shown to stimulate the dechlorination of weathered PCBs in sediment mesocosms, indicating its potential for in situ applications. nih.govacs.org Research has demonstrated that bioaugmentation can lead to a significant decrease in higher chlorinated PCBs. acs.org The success of bioaugmentation often depends on the ability of the introduced microorganisms to survive and remain active within the indigenous microbial community. nih.gov

| Bacterial Culture | Target Compound | Key Findings |

| Dehalococcoides-like populations | This compound | Correlated with the removal of doubly flanked chlorines. nih.gov |

| Dehalobium chlorocoercia DF-1 | This compound (PCB 61) | Capable of dechlorinating PCB 61 to 2,3,5-trichlorobiphenyl (B1345140). nih.govacs.org |

| Burkholderia xenovorans LB400 | Less chlorinated PCBs | Used in conjunction with anaerobic dechlorinators for sequential degradation. nih.gov |

Biostimulation Techniques (e.g., Electrochemical, Substrate Addition)

Biostimulation aims to enhance the activity of native PCB-degrading microorganisms by adding nutrients, electron donors, or other stimulating agents. frontiersin.orgresearchgate.net This can be a highly effective strategy when the indigenous microbial population has the latent capability for PCB degradation. nih.gov

Electrochemical biostimulation, as mentioned earlier, involves applying a low voltage to contaminated sediments to provide a continuous supply of electron donors and acceptors. nih.govfrontiersin.org This technique has been shown to stimulate both reductive and oxidative transformations of PCBs, resulting in a 40-60% reduction in the concentration of weathered Aroclors in treated microcosms. frontiersin.org The application of an electric current can also induce the complete degradation of some PCB congeners. nih.gov

Substrate addition is another common biostimulation technique. The addition of electron donors such as elemental iron (Fe(0)) or a mixture of fatty acids can stimulate the reductive dechlorination of this compound. nih.gov However, the success of this approach can be limited by the size and activity of the indigenous H₂-utilizing dechlorinating population. nih.govresearchgate.net In some cases, biostimulation with electron donors alone may only result in a marginal improvement in dechlorination. nih.govresearchgate.net The addition of biphenyl can also enhance the degradation of PCBs by co-metabolism, as the microorganisms that degrade biphenyl can also transform the more recalcitrant PCB congeners. suny.edumdpi.com

| Biostimulation Technique | Mechanism | Effect on this compound |

| Electrochemical Stimulation | Provides electron donors/acceptors via low voltage application. nih.govfrontiersin.org | Stimulates both anaerobic dechlorination and aerobic degradation. nih.gov |

| Substrate Addition (e.g., Fe(0), fatty acids) | Provides electron donors for reductive dechlorination. nih.gov | Can enhance dechlorination, but effectiveness depends on the indigenous microbial population. nih.govresearchgate.net |

| Substrate Addition (Biphenyl) | Induces co-metabolism of PCBs by biphenyl-degrading organisms. suny.edumdpi.com | Enhances the aerobic degradation of less chlorinated congeners. suny.edu |

Anaerobic Dehalogenation and Reductive Dechlorination

Under anaerobic conditions, the primary mechanism for the bioremediation of highly chlorinated PCBs like this compound is reductive dechlorination. oup.comnih.gov This process involves the sequential removal of chlorine atoms from the biphenyl rings, with the PCB congener serving as an electron acceptor. nih.govacs.org Reductive dechlorination is a crucial first step in the complete degradation of PCBs, as it reduces their toxicity and produces less chlorinated congeners that are more susceptible to aerobic degradation. acs.orgoup.com

The dechlorination of this compound typically begins with the removal of the doubly flanked para and meta chlorines. nih.gov In many sediment cultures, the preferential removal of the para chlorine at the 4'-position leads to the formation of 2,3,5-trichlorobiphenyl as a major intermediate product. nih.gov Further dechlorination can then lead to the formation of dichlorobiphenyls, such as 2,5-dichlorobiphenyl. nih.gov The specific dechlorination pathways and end products can vary depending on the microbial populations present and the environmental conditions. nih.govoup.com

The rate of reductive dechlorination can be influenced by several factors, including the concentration of the PCB substrate. nih.govacs.org Studies with Dehalobium chlorocoercia DF-1 have shown that the rate of dechlorination of this compound is a linear function of its concentration at environmentally relevant levels. nih.govacs.org

| Dechlorination Step | Initial Compound | Product(s) |

| Initial Dechlorination | This compound | 2,3,5-Trichlorobiphenyl and 2,4,5-Trichlorobiphenyl. nih.gov |

| Further Dechlorination | 2,3,5-Trichlorobiphenyl, 2,4,5-Trichlorobiphenyl | 2,5-Dichlorobiphenyl, 2,4-Dichlorobiphenyl. nih.gov |

Aerobic Degradation and Biphenyl Pathway Utilization

While anaerobic reductive dechlorination is effective for highly chlorinated PCBs, the complete mineralization of PCBs often requires a subsequent aerobic degradation step. acs.orgsuny.edu Aerobic bacteria utilize a different metabolic pathway, often referred to as the biphenyl pathway, to break down the biphenyl rings of less chlorinated congeners. ethz.chnih.gov

The biphenyl pathway is initiated by a biphenyl dioxygenase, which introduces molecular oxygen to the biphenyl ring, leading to the formation of a cis-dihydrodiol. ethz.chnih.gov Subsequent enzymatic reactions lead to the opening of the aromatic ring and the formation of intermediates that can enter central metabolic pathways. ethz.ch Many bacteria that can grow on biphenyl as a sole carbon source can also co-metabolize a range of less chlorinated PCB congeners. ethz.chresearchgate.net

The effectiveness of the biphenyl pathway for PCB degradation is highly dependent on the degree and pattern of chlorination. ethz.ch Generally, congeners with fewer chlorine atoms are more readily degraded. usda.gov The products of anaerobic dechlorination of this compound, such as di- and trichlorobiphenyls, are more amenable to aerobic degradation than the parent compound. epa.gov Therefore, a sequential anaerobic-aerobic treatment approach is often considered the most effective strategy for the complete bioremediation of PCB-contaminated sites. nih.gov

Exposure Assessment and Biomonitoring of 2,3,4 ,5 Tetrachlorobiphenyl

Environmental versus Occupational Exposure Scenarios

Human exposure to PCBs can be broadly categorized into two scenarios: environmental (or background) exposure, which affects the general population, and occupational exposure, which affects individuals in specific work environments. researchgate.netnih.gov The route of exposure and the specific congener profiles often differ significantly between these two scenarios. researchgate.net

Environmental Exposure: For the general population, the primary route of environmental exposure to PCBs is through the diet. researchgate.netgreenfacts.orgnih.gov Due to their lipophilic (fat-soluble) nature and resistance to degradation, PCBs bioaccumulate in fatty tissues of animals and biomagnify up the food chain. nih.govcdc.gov Consequently, consumption of contaminated foods—particularly fatty fish, meat, and dairy products—is the dominant pathway for background exposure. researchgate.netnih.govgreenfacts.org This dietary exposure typically leads to a body burden characterized by more persistent, highly-chlorinated PCB congeners (those with five or more chlorine atoms). bohrium.com

Occupational Exposure: Occupational exposure to PCBs has been documented in various settings, particularly those involving the handling, removal, or disposal of materials and equipment produced before the bans. researchgate.netcdc.gov Key occupational scenarios include:

Work in or demolition of old buildings containing PCB-laden materials like caulking, sealants, and paints. researchgate.netcdc.gov

Maintenance, repair, or decommissioning of old electrical equipment such as transformers and capacitors. cdc.govepa.gov

Work at hazardous waste sites, incinerators, or scrap metal recycling facilities. researchgate.netcdc.gov

In contrast to dietary exposure, occupational exposure often involves inhalation of vapor-phase PCBs and dermal contact. researchgate.nett3db.ca This leads to a different exposure profile, frequently characterized by a higher proportion of less-chlorinated, more volatile congeners. researchgate.netnih.gov Studies have shown that indoor air in contaminated buildings can have PCB concentrations at least 10 times higher than outdoor air. greenfacts.orgnih.gov